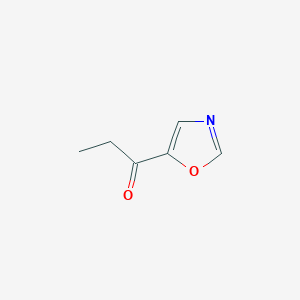
4-Bromo-1-benzothiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves photoredox-catalyzed cascade annulations, utilizing sulfonyl chlorides and alkynes or alkenes as starting materials. In particular, methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes have been used with sulfonyl chlorides to synthesize a variety of benzothiophenes under ambient temperature conditions, yielding moderate to good outcomes (Yan et al., 2018).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be characterized using various spectroscopic techniques. For instance, single crystal X-ray diffraction (XRD) provides insights into the crystalline structure, while NBO and HOMO-LUMO analyses offer details on the electronic properties and stability of the molecule. These analyses highlight the importance of hyperconjugative interactions and charge delocalization in stabilizing the molecular structure (Sarojini et al., 2012).
Chemical Reactions and Properties
Benzothiophene derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from thiadiazole derivatives showcases the compound's reactivity towards nucleophiles and electrophiles. This method provides a straightforward approach to accessing 1-benzothiophen-2-amines, which are valuable intermediates in pharmaceutical synthesis (Petrov et al., 2015).
Scientific Research Applications
Synthesis of Benzothiophenes
- Uchida, Kinoshita, and Miura (2020) developed a method for the synthesis of benzothiophene oxides and benzothiophenes, which are important intermediates in organic synthesis. Their method involves using 1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenes and thionyl chloride for efficient syntheses (Uchida, Kinoshita, & Miura, 2020).
Photoredox-catalyzed Cascade Annulation
- Yan, Xu, Zhou, Chen, and Song (2018) developed a photoredox-catalyzed cascade annulation method using sulfonyl chlorides. This method is used for synthesizing benzothiophenes and benzoselenophenes, contributing to the field of heterocyclic chemistry (Yan et al., 2018).
Synthesis of Selective Estrogen Receptor Modulators
- Petrov, Popova, and Androsov (2015) discussed the synthesis of 2-Dimethylamino-1-benzothiophen-6-ol as a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator. This research highlights the medicinal chemistry applications of benzothiophene derivatives (Petrov, Popova, & Androsov, 2015).
Development of Antimalarials
- Banerjee, Sharma, Kapoor, Dwivedi, Surolia, and Surolia (2011) synthesized bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl-ACP reductase. These compounds show promise for the development of potent antimalarials, demonstrating the potential of benzothiophene derivatives in therapeutic applications (Banerjee et al., 2011).
Synthesis of Aromatic Sulfonyl Chlorides
- Kim, Ko, and Kim (1992) explored a method for synthesizing various aromatic sulfonyl chlorides. These compounds have broad applications in organic synthesis and medicinal chemistry (Kim, Ko, & Kim, 1992).
Enzyme Inhibitory Potential
- Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, and Khan (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. This research is significant in the development of therapeutic agents (Abbasi et al., 2019).
properties
IUPAC Name |
4-bromo-1-benzothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMUHWEMXDWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)S(=O)(=O)Cl)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-benzothiophene-2-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

